molecular formula C26H49P5 B14495988 Tetracyclohexyl(ethyl)pentaphospholane CAS No. 63830-63-7

Tetracyclohexyl(ethyl)pentaphospholane

Cat. No.: B14495988
CAS No.: 63830-63-7
M. Wt: 516.5 g/mol
InChI Key: PMVJLQHCTPIOFP-UHFFFAOYSA-N
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Description

Tetracyclohexyl(ethyl)pentaphospholane is a cyclic organophosphorus compound characterized by a five-membered phosphorus ring (pentaphospholane) substituted with four cyclohexyl groups and one ethyl group. Its synthesis involves controlled scrambling reactions, as demonstrated in studies where reactions of precursors like Cy2PH (dicyclohexylphosphine) in non-polar solvents such as diethyl ether (Et2O) yield thermodynamically stable pentaphospholanes . The compound's structure has been confirmed via X-ray crystallography and NMR spectroscopy, with characteristic <sup>31</sup>P NMR signals in the δ(P) = 14.0–25.2 ppm range, indicative of pentaphospholane systems .

Properties

CAS No.

63830-63-7

Molecular Formula

C26H49P5

Molecular Weight

516.5 g/mol

IUPAC Name

1,2,3,4-tetracyclohexyl-5-ethylpentaphospholane

InChI

InChI=1S/C26H49P5/c1-2-27-28(23-15-7-3-8-16-23)30(25-19-11-5-12-20-25)31(26-21-13-6-14-22-26)29(27)24-17-9-4-10-18-24/h23-26H,2-22H2,1H3

InChI Key

PMVJLQHCTPIOFP-UHFFFAOYSA-N

Canonical SMILES

CCP1P(P(P(P1C2CCCCC2)C3CCCCC3)C4CCCCC4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclohexyl(ethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with ethylphosphine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the pentaphospholane ring. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound, which is crucial for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Tetracyclohexyl(ethyl)pentaphospholane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, which have diverse applications in catalysis, materials science, and organic synthesis .

Scientific Research Applications

Tetracyclohexyl(ethyl)pentaphospholane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetracyclohexyl(ethyl)pentaphospholane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

  • Methyl substituents in Pentamethylpentaphospholane further increase volatility but reduce thermal stability .
  • Synthetic Pathways : Scrambling reactions are critical for Tetracyclohexyl(ethyl)pentaphospholane, whereas Pentacyclohexyl-cyclopentaphosphane forms via ring expansion .

Physicochemical Properties

  • NMR Signatures :

    • This compound: AA′BB′C spin system at δ(P) = 14.0–25.2 ppm .
    • Pentacyclohexyl-cyclopentaphosphane: Similar δ(P) range but with distinct splitting due to uniform substituents .
    • Pentamethylpentaphospholane: Upfield shifts (δ(P) ≈ −50 ppm) due to electron-donating methyl groups .
  • Thermodynamic Stability :
    this compound is thermodynamically favored in Et2O, whereas methylated analogs decompose faster under oxidative conditions .

Reactivity and Coordination Chemistry

  • Scrambling Reactions : this compound acts as a PyP-synthon, inserting into P–P bonds (e.g., reacting with Cy4P2 to form tetraphosphanes) . This reactivity is absent in Pentacyclohexyl-cyclopentaphosphane due to higher steric hindrance .
  • Metal Coordination : this compound forms syn- and anti-isomeric complexes with coinage metals (e.g., Ag<sup>+</sup>, Au<sup>+</sup>), while methylated analogs show weaker coordination due to reduced electron density .

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